2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid
Description
2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid (IUPAC name: this compound) is an anthranilic acid derivative characterized by a benzoic acid backbone substituted with a hydroxy group at position 2 and a 2-(2-methylphenyl)acetamido group at position 3. Its structure combines aromatic and amide functionalities, which are common in bioactive molecules targeting enzymes or ion channels.
Properties
IUPAC Name |
2-hydroxy-4-[[2-(2-methylphenyl)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-4-2-3-5-11(10)8-15(19)17-12-6-7-13(16(20)21)14(18)9-12/h2-7,9,18H,8H2,1H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATXMAAJAXOLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anti-Inflammatory Properties
Research indicates that 2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid exhibits significant biological activity, particularly as an anti-inflammatory agent. Its structure suggests potential interactions with biological targets involved in inflammatory pathways, although the detailed mechanisms remain to be fully elucidated.
Case Study: Interaction Studies
Preliminary studies have shown that this compound may interact with various proteins involved in inflammation, potentially modulating their activity. Further investigations are required to clarify these interactions and their implications for therapeutic use.
Analgesic Activity
The compound's analgesic properties have been highlighted in various studies, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID). For instance, derivatives of similar structures have been developed to enhance selectivity for cyclooxygenase-2 (COX-2), a key enzyme in pain and inflammation pathways .
Case Study: In Vivo Analgesic Testing
In vivo tests using animal models demonstrated that certain derivatives exhibited significant reductions in pain response compared to control groups, indicating the compound's potential effectiveness in pain management .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Classic methods of acylation reactions with anhydrides or acyl chlorides are commonly employed to produce the compound efficiently in laboratory settings.
Future studies should focus on:
- Detailed pharmacokinetic profiles of the compound.
- Comprehensive toxicity evaluations.
- Exploration of its mechanisms of action at the molecular level.
- Development of novel derivatives with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid involves its interaction with specific molecular targets and pathways . The hydroxy and acetamido groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP* | Biological Target |
|---|---|---|---|---|---|
| Target Compound | C₁₆H₁₅NO₅ | 301.30 | 2-methylphenyl-acetamido | 3.1 | Under investigation |
| CBA | C₁₄H₁₀Cl₂NO₄ | 333.14 | 2-chlorophenoxy-acetamido | 2.8 | TRPM4 inhibitor |
| NBA | C₁₉H₁₄ClNO₄ | 355.77 | naphthalene-1-yloxy-acetamido | 4.2 | TRPM4 inhibitor |
| S3I-201 | C₁₆H₁₅NO₇S | 365.36 | 4-methylphenyl-sulfonyloxy-acetamido | 1.9 | STAT3 inhibitor |
*Predicted using ChemDraw.
Research Findings and Implications
- TRPM4 Inhibitors : CBA and NBA demonstrate that electron-withdrawing groups (Cl, naphthyl) enhance ion channel binding, suggesting that the target compound’s methylphenyl group may favor hydrophobic interactions .
- STAT3 Inhibitors : Sulfonyloxy and sulfonamido groups improve potency but reduce bioavailability, highlighting the target compound’s balance between lipophilicity and simplicity .
- Synthetic Feasibility: The target compound’s synthesis likely parallels methods for CBA and NBA, involving acetylation of 4-aminosalicylic acid derivatives with 2-methylphenyl acetyl chloride .
Biological Activity
2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid, commonly referred to as a derivative of salicylic acid, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally related to various non-steroidal anti-inflammatory drugs (NSAIDs) and exhibits a range of biological activities, including analgesic, anti-inflammatory, and potentially anticancer properties. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a hydroxyl group, an acetamido group, and a benzoic acid moiety, contributing to its biological activity.
Analgesic Activity
Research indicates that derivatives of 2-hydroxybenzoic acid exhibit significant analgesic properties. A study demonstrated that compounds with modifications in the acetamide moiety showed enhanced binding affinity to cyclooxygenase-2 (COX-2), a target for pain relief. In-vivo tests revealed that these derivatives reduced pain significantly compared to traditional analgesics like acetaminophen .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. It is suggested that the compound inhibits COX-2 activity, leading to decreased production of pro-inflammatory mediators. This mechanism is pivotal in managing conditions characterized by inflammation .
Anticancer Properties
Emerging research highlights the anticancer potential of this compound. A study indicated that similar benzoic acid derivatives could inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific pathways involved include the modulation of histone deacetylases (HDACs), which are crucial in cancer biology.
Case Study 1: Analgesic Efficacy
A study evaluated the analgesic effects of 5-acetamido-2-hydroxybenzoic acid derivatives in a murine model using acetic acid-induced writhing tests. Results showed that derivatives with methyl substitutions exhibited up to 75% reduction in pain responses compared to control groups .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, the anti-inflammatory effects of a related compound were assessed through an edema model. The results demonstrated significant reductions in paw swelling, indicating effective inhibition of inflammatory responses .
Data Table: Biological Activities and Mechanisms
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
